4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is a derivative of sulfonamide, a group of compounds known for their antimicrobial properties .
Synthesis Analysis
The synthesis of sulfonamides, such as “this compound”, typically involves the reaction of sulfonyl chlorides with an amine . This process can be modified to make possible an electrophilic aromatic substitution . The resulting compound is then treated with ammonia to replace the chlorine with an amino group . An alternative synthetic process has been proposed to address environmental concerns associated with the traditional process .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . This structure is typical of sulfonamides .Chemical Reactions Analysis
Sulfonamides, including “this compound”, exhibit a range of chemical reactions. They can undergo acid-base reactions, with the N-H bond being deprotonated . They can also undergo ortho-lithiation .Scientific Research Applications
Synthetic Chemistry and Characterization
Synthesis and Structural Analysis
Sulfonamides, including derivatives similar to 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide, have been synthesized and characterized using techniques like FTIR, NMR, and X-ray diffraction. For example, the synthesis and characterization of sulfonamide compounds have been reported, highlighting their structural properties and stability analyses through Density Functional Theory (DFT) studies (Sarojini et al., 2012).
Green Synthesis Methods
Research has also focused on environmentally benign synthesis methods for sulfonamides, demonstrating the use of nanostructured catalysts for efficient and eco-friendly synthesis processes (Shi et al., 2009).
Computational and Theoretical Studies
- Molecular Property Analysis: Computational methods have been utilized to study the molecular properties of sulfonamides, such as lipophilicity, solubility, and absorption, which are crucial for understanding their potential biological activities (Remko, 2010).
Potential Bioactive Applications
Enzyme Inhibition
Novel sulfonamide derivatives have been synthesized and evaluated for their inhibitory activities against enzymes like acetylcholinesterase and carbonic anhydrases, which are relevant for therapeutic applications in diseases such as glaucoma and certain cancers (Bilginer et al., 2020).
Antimicrobial and Antioxidant Activities
Sulfonamides have been synthesized and tested for antimicrobial and antioxidant activities, demonstrating their potential as lead compounds for the development of new therapeutic agents (Badgujar et al., 2017).
Mechanism of Action
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent bacteria from synthesizing folic acid, which is essential for their growth .
Properties
IUPAC Name |
4-acetyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h4-7,12,14H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRZYAVHLNHTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.